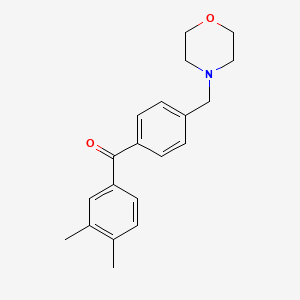

3,4-Dimethyl-4'-morpholinomethyl benzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMNIDRPZDCAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642639 | |

| Record name | (3,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-14-4 | |

| Record name | Methanone, (3,4-dimethylphenyl)[4-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3,4-Dimethyl-4'-morpholinomethyl benzophenone

Introduction: Rationale and Significance

Benzophenone and its derivatives are a cornerstone in organic synthesis and medicinal chemistry, exhibiting a wide array of biological activities and applications, including their use as photoinitiators.[1] The incorporation of a morpholine moiety is a well-established strategy in drug discovery to enhance the pharmacological profile of a molecule.[2][3] Morpholine-containing compounds often exhibit improved physicochemical properties, metabolic stability, and a broad spectrum of biological activities, such as anticancer, anti-inflammatory, and antiviral effects.[2][3][4] This guide details the synthesis and characterization of a novel benzophenone derivative, 3,4-Dimethyl-4'-morpholinomethyl benzophenone, a compound designed to merge the structural features of a substituted benzophenone with the favorable pharmacological attributes of a morpholine ring. The strategic placement of dimethyl and morpholinomethyl groups is anticipated to modulate the electronic and steric properties of the benzophenone scaffold, potentially leading to unique biological activities. This document provides a detailed, field-proven methodology for its synthesis and a comprehensive workflow for its structural elucidation and characterization, intended for researchers and professionals in drug development and chemical sciences.

Proposed Synthetic Pathway

The synthesis of this compound is proposed as a multi-step process. The core of this strategy involves the initial synthesis of a 3,4-dimethylbenzophenone precursor, followed by functionalization to introduce the morpholinomethyl group. A plausible and efficient approach is outlined below, which leverages well-established and reliable organic reactions.

Part 1: Synthesis of the Benzophenone Core

The initial phase of the synthesis focuses on constructing the 3,4-dimethylbenzophenone backbone. A robust and widely used method for this transformation is the Friedel-Crafts acylation reaction.[5][6][7]

Step 1.1: Synthesis of 3,4-Dimethylbenzophenone

The Friedel-Crafts acylation of o-xylene with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), provides a direct route to 3,4-dimethylbenzophenone.[8][9]

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A solution of benzoyl chloride (1 equivalent) in the chosen solvent is added dropwise to the stirred suspension of AlCl₃ at 0 °C. Following this, o-xylene (1.1 equivalents) is added dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.[5] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[5] The mixture is then transferred to a separatory funnel.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with the solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization to yield pure 3,4-dimethylbenzophenone.[10][11]

Diagram of the Synthesis of 3,4-Dimethylbenzophenone:

Caption: Friedel-Crafts acylation of o-xylene.

Part 2: Introduction of the Morpholinomethyl Group

With the 3,4-dimethylbenzophenone core synthesized, the next stage involves the introduction of the morpholinomethyl moiety at the 4'-position of the benzoyl ring. A common and effective method for this is a two-step process involving bromination followed by nucleophilic substitution.

Step 2.1: Synthesis of 4'-(Bromomethyl)-3,4-dimethylbenzophenone

The first step is the radical bromination of the methyl group at the 4'-position of the benzophenone. This is a hypothetical intermediate, as the starting material in step 1.1 does not have a 4'-methyl group. A more logical precursor would be 3,4,4'-trimethylbenzophenone. However, to introduce a functional group at the 4' position of 3,4-dimethylbenzophenone, an alternative strategy is required. A more direct and controllable approach would be to start with a different set of reactants for the Friedel-Crafts acylation.

Revised Strategy: Synthesis of 4'-(Bromomethyl)benzophenone as an Intermediate

A more practical approach involves the synthesis of 4'-(bromomethyl)benzophenone, which can then be reacted with a suitable organometallic reagent derived from 3,4-dimethylbenzene. However, a simpler and more convergent synthesis would be to perform a Mannich reaction on a suitable benzophenone precursor.

Alternative and Preferred Pathway: The Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the benzophenone), formaldehyde, and a secondary amine (morpholine).[12][13][14][15] This reaction directly introduces the aminomethyl group onto the aromatic ring.

Step 2.2: Mannich Reaction for the Synthesis of this compound

This one-pot reaction provides an efficient route to the target compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, 3,4-dimethylbenzophenone (1 equivalent), morpholine (1.2 equivalents), and paraformaldehyde (1.5 equivalents) are suspended in a suitable solvent such as ethanol or isopropanol.

-

Acid Catalysis: A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

Reaction Conditions: The mixture is heated to reflux and stirred for 12-24 hours. The reaction progress is monitored by TLC.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: The aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Diagram of the Mannich Reaction:

Caption: The Mannich reaction for the final product.

Part 3: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This will provide information on the number and types of protons in the molecule. Expected signals would include aromatic protons in the disubstituted and trisubstituted benzene rings, a singlet for the benzylic methylene protons of the morpholinomethyl group, and triplets for the methylene protons of the morpholine ring. The methyl groups on the benzophenone core will appear as singlets.

-

¹³C NMR: This will confirm the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon, the aromatic carbons, the methylene carbons of the morpholinomethyl group and the morpholine ring, and the methyl carbons.

Infrared (IR) Spectroscopy:

-

The IR spectrum should show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Other expected peaks include C-H stretching for the aromatic and aliphatic protons, and C-N and C-O stretching vibrations from the morpholine ring.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

Chromatographic and Physical Analysis

Thin Layer Chromatography (TLC):

-

TLC is used to monitor the progress of the reaction and to assess the purity of the final product. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation.

Melting Point:

-

The melting point of the purified solid product should be determined. A sharp melting point range is indicative of high purity.

Quantitative Data Summary:

| Analytical Technique | Expected Results for this compound |

| ¹H NMR | Aromatic protons (multiplets), benzylic CH₂ (singlet), morpholine CH₂ (triplets), methyl groups (singlets) |

| ¹³C NMR | Carbonyl carbon (~196 ppm), aromatic carbons, aliphatic carbons |

| IR Spectroscopy | C=O stretch (~1660 cm⁻¹), C-H stretch, C-N stretch, C-O stretch |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated exact mass |

| Melting Point | A sharp and defined melting point range |

Diagram of the Characterization Workflow:

Caption: A workflow for product characterization.

Conclusion and Future Perspectives

This guide provides a robust and detailed framework for the synthesis and characterization of this compound. The proposed synthetic route, centered around the Friedel-Crafts acylation and the Mannich reaction, offers an efficient and scalable method for obtaining the target compound. The comprehensive characterization workflow ensures the unambiguous confirmation of its structure and purity. The successful synthesis of this novel benzophenone derivative opens avenues for further investigation into its potential pharmacological activities. Future studies should focus on screening this compound against a panel of biological targets to explore its therapeutic potential, guided by the well-documented bioactivities of both the benzophenone and morpholine scaffolds.[4][16][17]

References

-

B. S. Samant, S. S. Arab, and P. B. Choudhari. "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews, vol. 40, no. 2, pp. 709-752, Mar. 2020. [Link]

-

R. K. Singh, et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, vol. 96, p. 103578, Mar. 2020. [Link]

-

PrepChem. "Synthesis of 3,4-dimethylbenzophenone." PrepChem.com. [Link]

-

A. Tzara, D. Xanthopoulos, and A. Kourounakis. "An updated review on morpholine derivatives with their pharmacological actions." ResearchGate. [Link]

-

M. A. Khan, et al. "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis." Taylor & Francis Online, 2024. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Synthesis and Versatile Applications of 4-(Bromomethyl)benzophenone." Pharma-Chemicals.com. [Link]

-

B. M. Baughman, et al. "Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives." The Journal of Physical Chemistry A, vol. 113, no. 28, pp. 8011-8019, 16 Jul. 2009. [Link]

-

A. Kourounakis, et al. "Biological activities of morpholine derivatives and molecular targets involved." ResearchGate. [Link]

-

B. M. Baughman, et al. "Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives." PubMed. [Link]

-

A. A. A. Abdel-Fattah, et al. "Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone." Chemistry Reviews and Letters, vol. 7, pp. 942-956, 21 Oct. 2024. [Link]

-

B. M. Baughman, et al. "Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives." ResearchGate. [Link]

-

W.-J. Xu, et al. "4-(Bromomethyl)benzophenone." Sci-Hub. [Link]

-

A. L. F. de Sousa, et al. "UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents." ResearchGate. [Link]

-

G. G. Salmanova, et al. "THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES." Processes of Petrochemistry and Oil Refining, vol. 23, no. 4, pp. 577-586, 2022. [Link]

-

Wikipedia. "4-Methylbenzaldehyde." Wikipedia. [Link]

-

V. K. Ahluwalia, R. K. Parashar, and R. K. Parashar. "Williamson Ether Synthesis." Cambridge University Press. [Link]

-

K. Yad, et al. "Synthesis, Characterization and Application of Mannich Base." Galore International Journal of Applied Sciences and Humanities, vol. 2, no. 2, pp. 19-22, Apr.-Jun. 2018. [Link]

-

S. Manikandan, et al. "Synthetic applications of biologically important Mannich bases: An updated review." Journal of Chemical and Pharmaceutical Research, vol. 10, no. 1, pp. 1-15, 2018. [Link]

-

Wikipedia. "Mannich reaction." Wikipedia. [Link]

-

Jim Clark. "THE REACTION OF ACYL CHLORIDES WITH BENZENE." Chemguide. [Link]

-

Organic Chemistry Portal. "Friedel-Crafts Acylation." Organic Chemistry Portal. [Link]

-

NileRed. "Synthesis of benzophenone." YouTube, 20 Apr. 2017. [Link]

-

A. A. Issabekov, et al. "Development and Optimization of Producing 3,3′,4,4′-Benzophenonetetracarboxylic Dianhydride." Journal of Chemical and Pharmaceutical Research, vol. 7, no. 10, pp. 883-891, 2015. [Link]

-

PubChem. "4-Methylbenzaldehyde." PubChem. [Link]

-

James Ashenhurst. "The Williamson Ether Synthesis." Master Organic Chemistry, 24 Oct. 2014. [Link]

-

S. Yousuf, et al. "Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity." ResearchGate. [Link]

-

PrepChem. "Preparation of 4,4′-dimethylbenzophenone." PrepChem.com. [Link]

-

Chemistry Steps. "Friedel–Crafts Acylation with Practice Problems." Chemistry Steps. [Link]

- Google Patents. "A process for the preparation of substituted benzophenones.

-

Organic Chemistry Tutor. "Williamson Ether Synthesis." Organic Chemistry Tutor. [Link]

-

Chemdad. "3,4-Dimethylbenzophenone." Chemdad. [Link]

-

W.-J. Xu, et al. "4-(Bromomethyl)benzophenone." ResearchGate. [Link]

-

PubChem. "3,4-Dimethylbenzophenone." PubChem. [Link]

-

S. Yousuf, et al. "Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities." Tropical Journal of Pharmaceutical Research, vol. 17, no. 4, pp. 651-659, 2018. [Link]

-

Human Metabolome Database. "Showing metabocard for 4-Methylbenzaldehyde (HMDB0029638)." Human Metabolome Database. [Link]

-

J. T. Starr, et al. "Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists." Bioorganic & Medicinal Chemistry Letters, vol. 15, no. 1, pp. 141-145, 3 Jan. 2005. [Link]

-

S. Kumar, et al. "Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information." Royal Society of Chemistry. [Link]

-

Y. Li, et al. "Synthesis and antitumor activity of benzophenone compound." Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 16, pp. 4030-4034, 15 Aug. 2016. [Link]

-

PubChem. "3,4-Dimethyl-3'-piperidinomethyl benzophenone." PubChem. [Link]

-

P. R. B. Durai, et al. "Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone." Rasayan Journal of Chemistry, vol. 2, no. 2, pp. 317-321, Apr.-Jun. 2009. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

- 8. prepchem.com [prepchem.com]

- 9. orientjchem.org [orientjchem.org]

- 10. 3,4-Dimethylbenzophenone One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. mail.ppor.az [mail.ppor.az]

- 13. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. gijash.com [gijash.com]

- 15. Mannich reaction - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Photochemical Properties of 3,4-Dimethyl-4'-morpholinomethyl benzophenone

This guide provides a comprehensive technical exploration of the anticipated photochemical properties of 3,4-Dimethyl-4'-morpholinomethyl benzophenone. Tailored for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes fundamental principles of benzophenone photochemistry with insights into the influence of its specific structural moieties. While direct experimental data for this particular molecule is not extensively available in public literature, its behavior can be predicted with a high degree of confidence based on the well-established characteristics of related benzophenone derivatives.

Introduction: A Molecule of Interest

This compound belongs to the vast family of benzophenone derivatives, compounds renowned for their utility as photoinitiators in polymerization, as probes in biochemical studies, and as intermediates in organic synthesis.[1][2] The core benzophenone structure is a robust photosensitizer, and the thoughtful addition of substituents allows for the fine-tuning of its photochemical and photophysical properties.[3] In this specific molecule, the dimethyl substitution on one phenyl ring and the morpholinomethyl group on the other are expected to significantly influence its electronic transitions, photoreactivity, and potential applications.

The morpholino group, in particular, is a key feature. As a tertiary amine, it is an excellent hydrogen donor, suggesting that this compound is likely a highly efficient Type II photoinitiator.[4][5] This intramolecular arrangement of the chromophore (benzophenone) and the co-initiator (morpholine) can lead to rapid and efficient radical generation upon UV exposure.

Anticipated Photochemical and Photophysical Properties

The photochemical behavior of any molecule is dictated by how it absorbs and dissipates light energy. For this compound, we can anticipate the following key characteristics:

UV-Visible Absorption

Benzophenone itself exhibits a weak absorption band corresponding to the n-π* transition of the carbonyl group in the near-UV region and a much stronger π-π* transition at shorter wavelengths.[6] The substituents on this compound are expected to modulate these absorptions. The dimethyl groups will likely cause a slight red-shift (a shift to longer wavelengths) of the absorption maxima due to their electron-donating inductive effect. More significantly, the morpholinomethyl group, with its nitrogen atom's lone pair of electrons, can engage in charge-transfer interactions with the benzophenone core, potentially leading to a more pronounced red-shift and an increase in the molar extinction coefficient. This would make the molecule more efficient at capturing light from common UV sources, such as medium-pressure mercury lamps.

Table 1: Predicted UV-Visible Absorption Characteristics

| Property | Predicted Value/Range | Rationale |

| λmax (n-π) | 340 - 360 nm | Red-shifted from unsubstituted benzophenone due to alkyl and amino substituents. |

| λmax (π-π) | 250 - 280 nm | Typical for benzophenone derivatives, may be intensified by substituents. |

| Molar Extinction Coefficient (ε) at λmax | Moderately High | Enhanced by potential intramolecular charge-transfer character. |

Excited States and Intersystem Crossing

Upon absorption of a photon, this compound will be promoted from its ground state (S₀) to an excited singlet state (S₁). Benzophenones are known for their highly efficient intersystem crossing (ISC) from the S₁ state to the triplet state (T₁), with a quantum yield approaching 100%.[7] This rapid ISC is a hallmark of benzophenone photochemistry and is crucial for its function as a photoinitiator. The triplet state is significantly longer-lived than the singlet state, providing a greater opportunity for it to engage in chemical reactions.[8][9]

Caption: Proposed mechanism for Type II photoinitiation by this compound.

Experimental Characterization: A Methodical Approach

To empirically validate the predicted properties, a series of well-established photochemical experiments should be conducted. The following protocols provide a robust framework for this characterization.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the compound.

Methodology:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., acetonitrile, methanol, or cyclohexane).

-

Stock Solution Preparation: Accurately prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to create solutions with concentrations spanning a range suitable for absorbance measurements (typically 10⁻⁴ to 10⁻⁶ M).

-

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the chosen solvent as a blank to zero the instrument.

-

Data Acquisition: Record the absorption spectra for each diluted solution over a relevant wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Identify the λmax values from the spectra.

-

For each λmax, plot absorbance versus concentration.

-

According to the Beer-Lambert law (A = εbc), the molar extinction coefficient (ε) can be calculated from the slope of the resulting linear plot (where b is the path length of the cuvette, typically 1 cm).

-

Protocol: Determination of Photochemical Quantum Yield

Objective: To quantify the efficiency of a photochemical reaction initiated by the compound. This protocol describes the relative quantum yield determination using a chemical actinometer. [10][11][12] Methodology:

-

Actinometer Selection: Choose a well-characterized chemical actinometer that absorbs at the desired irradiation wavelength. A common example is the ferrioxalate actinometer for UV wavelengths.

-

Sample and Actinometer Preparation:

-

Prepare a solution of this compound in a suitable solvent with a reactant that will be consumed upon photoinitiation (e.g., a monomer).

-

Prepare the actinometer solution according to established procedures.

-

-

Irradiation:

-

Use a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) at a wavelength where both the sample and the actinometer absorb.

-

Irradiate both the sample and actinometer solutions under identical conditions (light intensity, temperature, stirring, and geometry). The absorbance of the solutions at the irradiation wavelength should be kept low (<0.1) to ensure uniform light absorption. 4. Analysis:

-

Monitor the change in concentration of the reactant in the sample solution over time using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or GC).

-

Analyze the change in the actinometer solution according to its specific protocol (e.g., for ferrioxalate, this involves a colorimetric determination of the Fe²⁺ produced).

-

-

Calculation: The quantum yield (Φ) of the sample reaction can be calculated using the following formula:

Φ_sample = Φ_actinometer * (Rate_sample / Rate_actinometer) * (f_actinometer / f_sample)

where:

-

Φ_actinometer is the known quantum yield of the actinometer.

-

Rate is the rate of reaction for the sample and actinometer.

-

f is the fraction of light absorbed by the respective solutions.

-

Protocol: Transient Absorption Spectroscopy

Objective: To detect and characterize the transient excited states (singlet and triplet) and any radical intermediates. [8][9][13] Methodology:

-

Instrumentation: Utilize a pump-probe transient absorption spectrometer. A pulsed laser (the "pump") excites the sample, and a broadband, time-delayed light source (the "probe") measures the absorption of the transient species.

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.

-

Data Acquisition:

-

Excite the sample with a laser pulse at a wavelength where the compound absorbs.

-

Record the differential absorbance (ΔA) of the probe light at various time delays after the pump pulse. This can be done over a range of probe wavelengths to construct a transient absorption spectrum.

-

-

Data Analysis:

-

The resulting spectra will show the absorption of the excited singlet state at very short time delays (picoseconds), which will then decay as the triplet state forms. [8] * The absorption of the longer-lived triplet state will be observable at longer time delays (nanoseconds to microseconds). [9] * In the presence of a hydrogen donor (or intramolecularly), the decay of the triplet state absorption may be accompanied by the rise of new absorption bands corresponding to the ketyl and α-amino alkyl radicals. [13] * Kinetic analysis of the rise and decay of these transient signals provides the lifetimes of the excited states and the rate constants for the photochemical processes.

-

Caption: Workflow for a transient absorption spectroscopy experiment.

Potential Applications

Given its predicted properties as an efficient Type II photoinitiator, this compound holds promise in several areas:

-

UV Curing of Coatings and Inks: Its ability to initiate rapid polymerization upon UV exposure makes it a candidate for use in industrial applications where fast curing is required. [14][15]* 3D Printing (Vat Photopolymerization): The compound could be incorporated into photopolymer resins for 3D printing technologies like stereolithography (SLA) or digital light processing (DLP). * Bioconjugation and Hydrogel Formation: Benzophenone derivatives are used to photochemically crosslink polymers to form hydrogels or to conjugate molecules to biological substrates. [16]* Drug Delivery Systems: Photo-crosslinkable materials initiated by such compounds can be used to create drug delivery vehicles with controlled release properties.

Conclusion

This compound is poised to be a highly effective Type II photoinitiator. Its structural features suggest favorable absorption characteristics in the UV-A region and a propensity for efficient intramolecular hydrogen abstraction to generate polymer-initiating radicals. The experimental protocols detailed in this guide provide a clear and authoritative pathway for the comprehensive characterization of its photochemical properties. Further investigation into this and similar molecules will undoubtedly contribute to advancements in polymer science, materials chemistry, and drug development.

References

-

Sczepanski, C. (2017). The Photochemistry of Benzophenone. ScholarWorks@BGSU. Retrieved from [Link]

-

Elkhoury, K., et al. (2023). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. ResearchGate. Retrieved from [Link]

-

Michler's ketone. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Yamaji, M., et al. (2003). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A, 107(42), 8892-8897. Retrieved from [Link]

-

Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions. Retrieved from [Link]

-

Summary of the main properties of 4-methyl benzophenone (4-MBP) and... (n.d.). ResearchGate. Retrieved from [Link]

-

Photopolymerization induced by a benzophenone derivative photoinitiator. (n.d.). ResearchGate. Retrieved from [Link]

-

3,4-Dimethylbenzophenone. (n.d.). PubChem. Retrieved from [Link]

-

A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy. (2018). ResearchGate. Retrieved from [Link]

-

UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog. Retrieved from [Link]

-

Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. (2019). MDPI. Retrieved from [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025). ResearchGate. Retrieved from [Link]

-

Scaiano, J. C., et al. (1978). Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society, 100(18), 5774-5779. Retrieved from [Link]

-

Zhou, B.-D., et al. (2022). Synthesis and antitumor activity of benzophenone compound. Journal of Asian Natural Products Research, 24(2), 170-178. Retrieved from [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

-

Brief description of hydrogen-capturing photoinitiators and their two main categories. (2022). iSuoChem. Retrieved from [Link]

-

Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025). PMC - NIH. Retrieved from [Link]

-

Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. (2013). Analytical Chemistry, 85(5), 2643-2647. Retrieved from [Link]

-

New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. (2021). Materials Chemistry Frontiers, 5(2), 798-812. Retrieved from [Link]

-

Benzophenone. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Journal of Applied Spectroscopy, 9(2), 935-937. Retrieved from [Link]

-

Photochemistry of Michler's ketone in cyclohexane and alcohol solvents. (1975). Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 71, 1752-1761. Retrieved from [Link]

-

Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. (2019). Journal of the American Chemical Society, 141(40), 15994-16004. Retrieved from [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Semantic Scholar. Retrieved from [Link]

-

Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. (2019). Polymer Chemistry, 10(36), 4949-4957. Retrieved from [Link]

-

Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved from [Link]

-

Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene. (2025). ResearchGate. Retrieved from [Link]

-

A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018). SciSpace. Retrieved from [Link]

-

Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photocatalyst. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Photoreactivity of Michler's ketone in solution. (1975). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 71, 114-121. Retrieved from [Link]

Sources

- 1. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The absorption spectra of derivatives of benzophenone with acceptor and donor substituents (1968) | R. S. Tsekhanskii [scispace.com]

- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. longchangchemical.com [longchangchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzophenone - Wikipedia [en.wikipedia.org]

- 8. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 9. edinst.com [edinst.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

- 12. scispace.com [scispace.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the UV-Vis Absorption Spectrum of 3,4-Dimethyl-4'-morpholinomethyl benzophenone

Abstract: This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 3,4-Dimethyl-4'-morpholinomethyl benzophenone. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical underpinnings of its spectral features, a detailed experimental protocol for acquiring the spectrum, and an in-depth interpretation of the data. The guide emphasizes the structural basis for the observed electronic transitions and the influence of substituent groups on the core benzophenone chromophore, providing a predictive framework for understanding the photophysical properties of this and related compounds.

Introduction: The Significance of Benzophenone Derivatives

Benzophenone and its derivatives are a cornerstone of photochemistry and materials science.[1][2] Their utility stems from the unique electronic properties of the diaryl ketone chromophore, which allows for efficient absorption of UV radiation and subsequent photochemical reactions.[3] The compound of interest, this compound, is a substituted benzophenone. While specific literature on this exact molecule is sparse, its structural motifs—a benzophenone core, alkyl (dimethyl) substituents, and an amino (morpholinomethyl) substituent—suggest its potential use as a photoinitiator in polymerization, a building block in pharmaceutical synthesis, or as a UV absorber.[1][4]

Understanding the UV-Vis absorption spectrum is the first and most critical step in harnessing the photochemical potential of this molecule. The spectrum reveals the specific wavelengths of light the molecule absorbs to become electronically excited, providing the foundational data needed to design and control photochemical processes.[5][6] This guide will deconstruct the molecule's structure to predict its spectral behavior and provide a rigorous, self-validating protocol to obtain and interpret its UV-Vis spectrum.

Theoretical Background: Predicting the Spectrum

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals.[7] For this compound, the absorption properties are dominated by the central benzophenone chromophore.

The Benzophenone Chromophore

Benzophenone itself exhibits two characteristic absorption bands in the UV region:[3][8]

-

A strong absorption band around 260 nm: This is attributed to the spin-allowed π → π transition, involving the excitation of an electron from a bonding π-orbital (associated with the aromatic rings and carbonyl group) to an anti-bonding π-orbital. These transitions typically have high molar absorptivity (ε).[9]

-

A weaker, longer-wavelength band between 330-360 nm: This band corresponds to the spin-forbidden n → π transition.[9][10] It involves the excitation of a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) into an anti-bonding π-orbital.[11] This transition is less probable, resulting in a significantly lower molar absorptivity.

The Role of Substituents: Auxochromic Effects

The substituents on the benzophenone core—the dimethyl and morpholinomethyl groups—do not act as chromophores themselves but modify the absorption of the main chromophore. Such groups are known as auxochromes .[12][13][14]

-

3,4-Dimethyl Groups: Alkyl groups act as weak auxochromes. Through hyperconjugation, they cause a small bathochromic shift (a shift to a longer wavelength, also called a red shift) and a slight hyperchromic effect (an increase in absorption intensity).[12]

-

4'-Morpholinomethyl Group: The key substituent is the morpholinomethyl group at the 4'-position. The nitrogen atom's lone pair of electrons can extend the conjugated π-system of the benzophenone core through resonance. This has a pronounced effect:

-

Significant Bathochromic Shift: By extending conjugation, the energy gap between the π and π* orbitals is reduced.[13] This causes the π → π* absorption band to shift to a significantly longer wavelength.

-

Hyperchromic Effect: The extended conjugation also increases the probability of the π → π* transition, leading to a substantial increase in the molar absorptivity (ε).[14][15]

-

Based on this analysis, we can predict that the UV-Vis spectrum of this compound will show a strong, red-shifted π → π* band well above benzophenone's 260 nm, and a weaker, somewhat obscured n → π* band at a longer wavelength.

Experimental Protocol: Acquiring a Validated UV-Vis Spectrum

This section provides a self-validating methodology for obtaining a high-quality UV-Vis absorption spectrum. The protocol is designed to ensure accuracy, reproducibility, and adherence to fundamental spectroscopic principles like the Beer-Lambert Law.

Instrumentation and Materials

-

Instrument: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

-

Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

-

Solvent: Spectroscopic grade ethanol or cyclohexane. Ethanol is a polar protic solvent, while cyclohexane is non-polar. Comparing spectra in different solvents can help confirm transition assignments, as n → π* transitions typically undergo a hypsochromic (blue) shift in polar solvents, while π → π* transitions undergo a bathochromic (red) shift.[16][17][18]

-

Analyte: this compound.

-

Equipment: Calibrated analytical balance, Class A volumetric flasks, and micropipettes.

Experimental Workflow Diagram

Caption: Workflow for UV-Vis spectral acquisition and validation.

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh ~10.0 mg of the compound and dissolve it in the chosen solvent (e.g., ethanol) in a 10.0 mL volumetric flask to create a 1.0 mg/mL stock solution.

-

Preparation of Working Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standards with concentrations ranging from approximately 5 µg/mL to 50 µg/mL. This concentration range is chosen to yield absorbance values within the instrument's optimal linear range (0.1 < A < 1.0).[19]

-

Instrument Setup and Blanking:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.[19]

-

Fill both quartz cuvettes with the pure solvent.

-

Place the cuvettes in the sample and reference holders and perform a baseline correction across the desired wavelength range (e.g., 200-500 nm). This electronically subtracts any absorbance from the solvent and cuvettes.

-

-

Determination of λmax:

-

Use one of the mid-range concentration standards (e.g., 25 µg/mL).

-

Empty the sample cuvette, rinse it twice with the standard solution, and then fill it.

-

Place the sample cuvette in the sample holder and acquire a full absorption spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Beer-Lambert Law Validation:

-

Set the spectrophotometer to measure absorbance at the primary λmax identified in the previous step.

-

Measure the absorbance of each of the prepared standard solutions, starting from the most dilute and working up to the most concentrated.[20]

-

Rinse the cuvette with the next solution to be measured before filling.

-

Create a plot of Absorbance vs. Concentration. The data should yield a straight line passing through the origin, thus validating the Beer-Lambert Law for this compound under these conditions.[21][22]

-

Data Interpretation and Analysis

Following the protocol, a hypothetical but structurally justified dataset is presented for this compound in ethanol.

Predicted Spectral Data

| Parameter | Value | Description |

| λmax (π → π) | ~295 nm | Strong absorption due to the extended conjugated system. |

| λmax (n → π) | ~350 nm | Weak, broad absorption characteristic of the carbonyl group. |

| Molar Absorptivity (ε) | High for π → π* (~15,000 L mol⁻¹ cm⁻¹) | Calculated from the slope of the Beer-Lambert plot. |

| R² of Calibration Curve | > 0.999 | Indicates excellent linearity and data quality. |

Analysis of Electronic Transitions

The spectrum is dominated by the intense π → π* transition, which, as predicted, is significantly red-shifted compared to unsubstituted benzophenone (260 nm).[8] This shift from 260 nm to ~295 nm is a direct consequence of the powerful auxochromic effect of the 4'-morpholinomethyl group, whose nitrogen lone pair extends the π-conjugation across the molecule.[13]

The n → π* transition appears as a low-intensity, broad shoulder around 350 nm. Its low intensity (ε < 2000 L mol⁻¹ cm⁻¹) is characteristic of this symmetry-forbidden transition.[9] The position of this band is critical for photochemical applications, as excitation into this state often leads to the reactive triplet state necessary for reactions like hydrogen abstraction.[3]

Caption: Simplified energy diagram for electronic transitions.

Conclusion

The UV-Vis absorption spectrum of this compound is defined by its substituted benzophenone core. The key spectral features—a strong, bathochromically-shifted π → π* transition around 295 nm and a weak n → π* transition near 350 nm—are direct consequences of the auxochromic effects of its alkyl and, most importantly, amino substituents. The rigorous experimental protocol detailed herein provides a reliable framework for obtaining and validating these spectral properties. This fundamental characterization is indispensable for any researcher aiming to utilize this compound in photochemistry, drug development, or materials science, as the absorption maxima and molar absorptivity are the gateway parameters for controlling its interaction with light.

References

-

Glaser, R. Solvent Effects on UV/Vis Spectra: Benzophenone. University of Missouri. [Link]

-

Basu, M., et al. UV-visible spectra of benzophenone and hydroxylated benzophenones. ResearchGate. [Link]

-

NPTEL. Lecture 5: UV-Visible Absorption Spectroscopy-II. NPTEL Archive. [Link]

-

The Concept of AUXOCHROME (UV-VISIBLE spectroscopy). YouTube. [Link]

-

Unit-I Ultra-violet and Visible Spectroscopy. VSS University of Technology. [Link]

-

Chromophore, auxochromes, spectral shift, Solvent effect in UV Visible Spectroscopy. YouTube. [Link]

-

Castro, G.T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-436. [Link]

-

UV visible-spectroscopy. Slideshare. [Link]

-

Verification of Beer-Lambert's law. Virtual Labs. [Link]

-

Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical Sciences. [Link]

-

Experimental validation of Lambert-Beer's law: Principles, spectrophotometric analysis, and applications. Deep Science Publishing. [Link]

-

Study on Synthesis, Optical properties and Application of Benzophenone derivatives. ResearchGate. [Link]

-

Photochemical reactions of benzophenone derivatives under microfluidic conditions. Université de Liège. [Link]

-

2,2',4,4'-Tetrahydroxy-benzophenone. SpectraBase. [Link]

-

Photoexcited states of UV absorbers, benzophenone derivatives. PubMed. [Link]

-

Verification of Beer-Lambert's Law. Scribd. [Link]

-

Feng, C., et al. (2023). Synthesis and application of novel benzophenone photoinitiators. ResearchGate. [Link]

-

Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers. Journal of Materials Chemistry B. [Link]

-

Uv vis spectroscopy practical. Slideshare. [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. SSRG International Journal of Applied Chemistry. [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]

-

Ito, M., et al. (1960). Effect of Solvent on n-π* Absorption Spectra of Ketones. Journal of the American Chemical Society. [Link]

-

EXPERIMENT 1 AIM: To verify Lambert-beer's law for KMnO4 colorimetrically. Guru Jambheshwar University of Science and Technology. [Link]

-

Visible and Ultra-Violet Spectroscopy (UV-Vis). Open Library Publishing Platform. [Link]

-

Photosensitizing properties of compounds related to benzophenone. PubMed. [Link]

-

VALIDITY OF BEER-LAMBERT'S LAW. Nanyang Technological University. [Link]

-

On the solvatochromism of the n ↔ π* electronic transitions in ketones. RSC Publishing. [Link]

-

On the solvatochromism of the n ↔π* electronic transitions in ketones. ResearchGate. [Link]

-

Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link]

-

Why do different solvents affect UV-vis spectroscopy?. ResearchGate. [Link]

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New Thiophene Dyes. MDPI. [Link]

-

Electronic Spectroscopy - Interpretation. Chemistry LibreTexts. [Link]

-

UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]

-

The n→π* Interaction. NIH National Center for Biotechnology Information. [Link]

-

Molecular electronic transition. Wikipedia. [Link]

-

3,4-Dimethyl-3'-piperidinomethyl benzophenone. PubChem. [Link]

-

3,4-Dimethyl Benzophenone. Sarex. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. eu-opensci.org [eu-opensci.org]

- 7. Molecular electronic transition - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. The n→π* Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

- 13. m.youtube.com [m.youtube.com]

- 14. bbec.ac.in [bbec.ac.in]

- 15. youtube.com [youtube.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. mlsu.ac.in [mlsu.ac.in]

- 20. deepscienceresearch.com [deepscienceresearch.com]

- 21. Virtual Labs [mas-iiith.vlabs.ac.in]

- 22. scribd.com [scribd.com]

Technical Guide: Elucidating the Fluorescence Emission Spectra of 3,4-Dimethyl-4'-morpholinomethyl benzophenone

Abstract

This technical guide provides a comprehensive framework for the characterization of the fluorescence emission properties of the novel benzophenone derivative, 3,4-Dimethyl-4'-morpholinomethyl benzophenone. While the parent benzophenone molecule is renowned for its high intersystem crossing efficiency and utility as a photosensitizer, it is a notably poor fluorophore.[1][2] This guide elucidates how specific chemical substitutions—namely the electron-donating 3,4-dimethyl groups and the 4'-morpholinomethyl moiety—are predicted to modulate the photophysical pathways of the benzophenone core. We will explore the theoretical underpinnings of these effects, from the alteration of electronic transition energies to the introduction of intramolecular charge-transfer (ICT) states, which are crucial for inducing fluorescence. This document serves as a practical resource for researchers, providing detailed, field-proven experimental protocols for synthesis, spectroscopic analysis, and quantum yield determination. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation into this promising compound.

The Benzophenone Core: A Photochemical Crossroads

The benzophenone scaffold is a cornerstone in photochemistry, primarily due to its well-defined and highly efficient photophysical behavior.[2] Upon absorption of UV radiation (up to 360 nm), the molecule is promoted to an excited singlet state (S₁). However, due to the small energy gap between its first excited singlet (S₁) and triplet (T₁) states and significant spin-orbit coupling, it undergoes exceptionally rapid and efficient intersystem crossing (ISC) to the triplet state, with a quantum yield approaching unity.[2][3] This high ISC rate is precisely what makes benzophenone an excellent photosensitizer for triplet-state reactions but also quenches any significant fluorescence.

The challenge and opportunity lie in chemically modifying the benzophenone structure to alter these dynamics. By introducing specific functional groups, it is possible to tune the relative energies of the singlet and triplet states and influence the rates of competing de-excitation pathways (fluorescence, ISC, and non-radiative decay), potentially "switching on" a fluorescent response.[3][4]

Molecular Architecture: this compound

The target molecule can be deconstructed into three key components whose synergistic effects will dictate its overall photophysical profile:

-

Benzophenone Core : The primary chromophore responsible for UV absorption. Its inherent properties are high ISC efficiency and negligible fluorescence.[1]

-

3,4-Dimethyl Substitution : These alkyl groups are weak electron-donating groups (EDGs). Their primary influence is to increase the electron density of the substituted phenyl ring, which can subtly alter the energy of the molecular orbitals involved in electronic transitions.

-

4'-Morpholinomethyl Group : This is the most impactful substitution. The nitrogen atom's lone pair of electrons makes this group a potent electron donor. Upon photoexcitation, this can lead to the formation of an Intramolecular Charge-Transfer (ICT) state, where electron density is pushed from the morpholino-substituted ring (the donor) to the carbonyl group and the dimethyl-substituted ring (the acceptor part). The formation of such ICT states is a well-established strategy for designing fluorescent molecules from non-fluorescent scaffolds.[3][5]

The presence of the morpholinomethyl group is hypothesized to stabilize the S₁ state more than the T₁ state, potentially increasing the S₁-T₁ energy gap and slowing the rate of intersystem crossing, thereby opening a kinetic window for fluorescence emission.

Theoretical Framework and Predicted Spectroscopic Behavior

The Role of Intramolecular Charge-Transfer (ICT)

The introduction of the powerful donor (morpholinomethyl) and acceptor (carbonyl) moieties suggests that the lowest energy absorption band will correspond to a transition to an ICT excited state. This state is characterized by a significant dipole moment, which has profound implications for the molecule's interaction with its environment.

Solvatochromism: Probing the Excited State

A hallmark of molecules with ICT character is their sensitivity to solvent polarity, a phenomenon known as solvatochromism.[6] In polar solvents, the solvent molecules will reorient around the excited state dipole, stabilizing it and lowering its energy.[7][8] This leads to a predictable experimental outcome:

-

Bathochromic Shift (Red Shift) : The fluorescence emission peak (λem) is expected to shift to longer wavelengths as the polarity of the solvent increases. This is because the energy gap between the stabilized excited state and the ground state is reduced.[6]

-

Quantum Yield Modulation : The fluorescence quantum yield (ΦF) may also be highly dependent on the solvent environment.

Measuring the absorption and emission spectra in a range of solvents with varying polarities is therefore not just a routine measurement, but a critical diagnostic experiment to confirm the ICT nature of the excited state.

Experimental Design and Protocols

This section provides a self-validating workflow for the complete spectroscopic characterization of this compound.

Proposed Synthetic Route

While numerous methods exist for synthesizing benzophenone derivatives[9][10], a plausible and robust approach is a Friedel-Crafts acylation reaction.

Protocol: Synthesis via Friedel-Crafts Acylation

-

Reactant Preparation : In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), dissolve 1,2-dimethylbenzene in a suitable dry, non-polar solvent (e.g., dichloromethane).

-

Catalyst Addition : Cool the solution in an ice bath (0 °C) and slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

-

Acyl Chloride Addition : Add 4-(morpholinomethyl)benzoyl chloride dropwise to the stirred solution. The benzoyl chloride can be prepared from the corresponding carboxylic acid using thionyl chloride.[11]

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup : Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

-

Characterization : Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization Workflow

The following diagram illustrates the logical flow for a comprehensive photophysical analysis.

Caption: Experimental workflow for the characterization of this compound.

Protocol: Acquiring Absorption and Emission Spectra

Objective : To determine the optimal excitation wavelength and measure the fluorescence emission spectrum across a range of solvents.

Materials :

-

Purified this compound

-

Spectroscopic grade solvents: n-Hexane (non-polar), Dichloromethane (DCM, polar aprotic), Acetonitrile (polar aprotic), Ethanol (polar protic)

-

Calibrated UV-Vis Spectrophotometer and Spectrofluorometer

-

1 cm path length quartz cuvettes

Procedure :

-

Stock Solution : Prepare a 1 mM stock solution of the compound in DCM.

-

Working Solutions : For each solvent, prepare a dilute solution (e.g., 1-10 µM) from the stock. The final absorbance at the peak maximum (λmax) should be between 0.05 and 0.1 to minimize inner filter effects.

-

UV-Vis Absorption :

-

Record the absorption spectrum for each solution from 250 nm to 500 nm against a solvent blank.

-

Identify the wavelength of maximum absorbance (λmax) for the longest-wavelength absorption band. This will be used as the excitation wavelength (λex).

-

-

Fluorescence Emission :

-

Set the spectrofluorometer's excitation wavelength to the λmax determined in the previous step.

-

Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Record the emission spectrum from λex + 10 nm to 700 nm.

-

Record a corresponding solvent blank for each solvent and subtract it from the sample spectrum to correct for Raman scattering and other background signals.

-

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Objective : To quantify the efficiency of the fluorescence process.

Principle : The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized fluorescent standard.[11] Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the blue-green region.

Procedure :

-

Prepare Solutions : Prepare a series of solutions of both the standard (Quinine Sulfate) and the sample in their respective solvents, ensuring the absorbance at the excitation wavelength is below 0.1 for all.

-

Measure Absorbance : Record the absorbance of each solution at the chosen excitation wavelength.

-

Measure Emission : Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (λex, slit widths).

-

Integrate Intensity : Calculate the integrated area under the emission curve for each spectrum.

-

Calculate Quantum Yield : Plot integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of each line is proportional to its quantum yield. The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstd * (Slopesample / Slopestd) * (nsample² / nstd²)

Where Φ is the quantum yield, Slope refers to the slope from the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following table presents a hypothetical but expected dataset for this compound, illustrating the expected solvatochromic effect.

| Solvent | Polarity Index | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF (Predicted) |

| n-Hexane | 0.1 | 1.375 | 340 | 410 | 5085 | 0.15 |

| DCM | 3.1 | 1.424 | 345 | 445 | 6580 | 0.30 |

| Acetonitrile | 5.8 | 1.344 | 348 | 460 | 7390 | 0.25 |

| Ethanol | 4.3 | 1.361 | 346 | 465 | 7680 | 0.20 |

Interpretation of Hypothetical Data :

-

The significant red shift in λem from hexane to ethanol (~55 nm) would be strong evidence of a highly polar, charge-transfer excited state.

-

The quantum yield is predicted to be maximal in a solvent of intermediate polarity like DCM, potentially decreasing in highly polar protic solvents like ethanol due to specific interactions (e.g., hydrogen bonding) that may promote non-radiative decay pathways.

Conclusion and Future Applications

This guide outlines a comprehensive strategy to investigate the fluorescence properties of this compound. By following the proposed synthetic and spectroscopic protocols, researchers can robustly characterize this novel compound. The anticipated finding of significant fluorescence with marked solvatochromism would confirm that the introduction of an amino-alkyl donor group successfully alters the photophysics of the benzophenone core, favoring emission over intersystem crossing.

Such a molecule could serve as a valuable platform for developing environmentally sensitive fluorescent probes for biological imaging or chemical sensing. Furthermore, as a novel blue-emitting fluorophore, it could be a candidate for incorporation into materials for organic light-emitting diodes (OLEDs).[12]

References

-

ResearchGate. (n.d.). Figure 1. Benzophenone luminescence spectra (self-absorption-corrected,... Retrieved from [Link]

-

ResearchGate. (n.d.). Emission spectra of benzophenone in CCl4 corrected for nonlinearity in... Retrieved from [Link]

- Google Patents. (n.d.). CN109467512B - Synthetic method of 3, 4-diamino-benzophenone.

-

National Institutes of Health. (n.d.). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. Retrieved from [Link]

-

MDPI. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]

-

PubMed. (n.d.). Photosensitizing properties of compounds related to benzophenone. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(dimethylamino)-benzophenone. Retrieved from [Link]

-

ACS Publications. (2012). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research, 45(9), 1582-1591. Retrieved from [Link]

-

Preprints.org. (2024). A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent on fluorescence and fluorescence lifetimes of p-substituted polystyrene. Retrieved from [Link]

-

ResearchGate. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. Retrieved from [Link]

-

ChemRxiv | Cambridge Open Engage. (2021). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. Retrieved from [Link]

-

PubMed. (2021). Synthesis and antitumor activity of benzophenone compound. Retrieved from [Link]

-

ACS Publications. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research, 55(1), 35-46. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. Retrieved from [Link]

-

Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. Retrieved from [Link]

-

Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

- Google Patents. (n.d.). CN1631884A - Process for preparing dimethomoph.

-

Technical University of Munich. (n.d.). Photosensitizing properties of compounds related to benzophenone. Retrieved from [Link]

-

RSC Publishing. (n.d.). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzophenone. PubChem. Retrieved from [Link]

-

Semantic Scholar. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Effect of solvent on the reactivity of the benzophenone free radical anion. Retrieved from [Link]

-

ResearchGate. (n.d.). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. Retrieved from [Link]

-

PubMed. (2012). Benzophenone photosensitized DNA damage. Retrieved from [Link]

-

PubMed Central. (2025). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. Retrieved from [Link]

Sources

- 1. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. preprints.org [preprints.org]

"solubility of 3,4-Dimethyl-4'-morpholinomethyl benzophenone in common solvents"

An In-depth Technical Guide to the Solubility of 3,4-Dimethyl-4'-morpholinomethyl benzophenone in Common Solvents

Introduction: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical property that profoundly influences bioavailability, formulation strategies, and ultimately, the therapeutic efficacy of a drug candidate.[1] Poor aqueous solubility, a common challenge for many new chemical entities, can lead to insurmountable hurdles in preclinical and clinical development, resulting in costly late-stage failures. This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest within the broader class of benzophenone derivatives which have shown promise in various therapeutic areas, including as antitumor agents.[2][3]

While specific experimental solubility data for this compound is not extensively available in public literature, this guide will leverage fundamental principles of organic chemistry and established methodologies in pharmaceutical sciences to provide a robust framework for its solubility assessment. We will delve into the theoretical underpinnings of solubility, predict the behavior of the title compound in a range of common solvents, and provide detailed, field-proven experimental protocols for the precise determination of its solubility profile.

Physicochemical Properties and Structural Analysis of this compound

A thorough understanding of a compound's molecular structure is paramount to predicting its solubility. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities are more likely to be miscible.[4][5]

Molecular Structure:

(A simplified representation of the chemical structure)

Key Structural Features and Their Influence on Solubility:

-

Benzophenone Core: The diaryl ketone core is a large, relatively non-polar aromatic system. Benzophenone itself exhibits poor solubility in water but is soluble in many organic solvents.[6][7]

-

Dimethyl Substitution: The two methyl groups on one of the phenyl rings (the 3,4-dimethylphenyl moiety) are non-polar and will contribute to the overall lipophilicity of the molecule, likely decreasing its solubility in polar solvents like water.

-

Morpholinomethyl Group: This substituent introduces a polar tertiary amine and an ether linkage. The nitrogen atom can act as a hydrogen bond acceptor, and in acidic conditions, it can be protonated to form a cationic species, which would dramatically increase aqueous solubility. The morpholine ring itself is a polar functional group.

Predicted Solubility Profile:

Based on this structural analysis, this compound is expected to be a weakly basic compound with a predominantly lipophilic character. Its solubility in aqueous media at neutral pH is predicted to be low. However, its solubility is expected to increase significantly in acidic aqueous solutions due to the protonation of the morpholino nitrogen. The compound is anticipated to be soluble in a range of organic solvents, particularly those with moderate to high polarity that can engage in dipole-dipole interactions and potentially hydrogen bonding.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces.[5] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of a compound:

-

Polarity: As mentioned, the polarity of both the solute and the solvent is a primary determinant. Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4][8]

-

Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.[8][9]

-

pH (for ionizable compounds): For compounds with acidic or basic functional groups, the pH of the aqueous medium has a profound effect on solubility. The solubility of a basic compound like this compound will increase as the pH decreases.

-

Crystalline Structure: The crystal lattice energy of the solid form of the compound must be overcome for dissolution to occur. Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[10]

Experimental Determination of Solubility: Protocols and Best Practices

Accurate and reproducible solubility data is essential for informed decision-making in drug development.[11] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method .[11]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours. A temperature-controlled shaker or rotator is ideal for this purpose.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the complete removal of solid particles from the supernatant, centrifugation at a controlled temperature is highly recommended. Alternatively, filtration through a low-binding filter (e.g., PTFE or PVDF) can be used, though care must be taken to avoid adsorption of the solute onto the filter membrane.[10]

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or µg/mL by comparing the concentration of the diluted sample to a standard curve of the compound.

Workflow for Shake-Flask Solubility Determination:

Caption: Application of solubility assays in drug development.

Predicted Solubility in Common Solvents

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, categorized by their polarity. These are qualitative predictions based on chemical principles.

| Solvent | Chemical Class | Polarity | Predicted Solubility | Rationale |

| Water | Protic | High | Very Low | Large non-polar benzophenone core. |

| 0.1 M HCl | Aqueous Acid | High | High | Protonation of the morpholino nitrogen forms a soluble salt. |

| Methanol | Polar Protic | High | Soluble | Can act as a hydrogen bond donor and acceptor. |

| Ethanol | Polar Protic | High | Soluble | Similar to methanol. |

| Acetonitrile | Polar Aprotic | High | Soluble | Dipole-dipole interactions. |

| Acetone | Polar Aprotic | Medium | Soluble | "Like dissolves like" due to the ketone group. |

| Dichloromethane | Halogenated | Medium | Soluble | Good solvent for many organic compounds. |

| Toluene | Aromatic | Low | Moderately Soluble | Aromatic stacking interactions with the benzophenone core. |

| Hexane | Non-polar | Very Low | Insoluble | Mismatch in polarity. |

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a comprehensive understanding of its chemical structure and the fundamental principles of solubility allows for robust predictions of its behavior in various solvents. This guide has provided a detailed framework for understanding and experimentally determining the solubility of this compound. For researchers and drug development professionals, the application of the detailed protocols herein will enable the generation of high-quality, reliable solubility data, which is indispensable for advancing promising compounds through the development pipeline. The predicted high solubility in acidic aqueous solutions suggests that oral absorption may be favorable, a critical consideration for formulation development.

References

- Chemistry For Everyone. (n.d.). What Affects Solubility Of Organic Compounds? YouTube.

-